N-Methyl-D-proline monohydrate
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Overview
Description
“N-Methyl-D-proline monohydrate” is a compound with the molecular formula C6H13NO3 . It has an average mass of 147.172 Da and a mono-isotopic mass of 147.089539 Da . It is a derivative of proline, a naturally occurring amino acid .
Synthesis Analysis
The synthesis of N-Methyl-D-proline monohydrate and its analogs has been discussed in various studies . For instance, L/D-proline and its derivatives have been used as catalysts in a wide range of reactions . A recent one-pot chiral synthesis used L/D-proline as a Lewis base, in the presence of a chiral auxiliary group, to synthesize substituted isoxazoline-N-oxides .
Molecular Structure Analysis
The molecular structure of N-Methyl-D-proline monohydrate consists of one defined stereocenter . The compound is a proline derivative and a tertiary amino compound .
Chemical Reactions Analysis
Proline and its isomers, including N-Methyl-D-proline, are often used as asymmetric organocatalysts for a variety of organic reactions due to their conformational rigidity . They have been used in asymmetric Mannich reactions for chiral β-aminocarbonyls, aldehyde aldol reactions for the synthesis of erythrose equivalents, and more .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-Methyl-D-proline monohydrate include an average mass of 147.172 Da and a mono-isotopic mass of 147.089539 Da . The melting point ranges from 114 - 116 °C .
Scientific Research Applications
Food-Related Precursors and Aroma Generation
N-Methyl-D-proline derivatives, particularly when combined with carbohydrates, are significant in food chemistry for their role as precursors in the generation of thermally generated aromas. The crystal structure analysis of N-(1-deoxy-β-D-fructopyranos-1-yl)-L-proline monohydrate, a compound related to N-Methyl-D-proline monohydrate, has shown that its carbohydrate rings adopt specific conformations conducive to aroma generation. This is due to the extensive hydrogen bonding network formed by all hydroxyl and carboxyl oxygen atoms, ammonium groups, and water molecules, which plays a crucial role in the formation of these aromas (Mossine, Barnes, & Mawhinney, 2007).
Conformational Design in Peptides
Research has explored the potential of N-methylated amino acids, such as N-Methyl-D-proline, as substitutes for prolines in cyclic peptides to introduce β-turn structures and cis-peptide bonds. This substitution can recover side-chain functionalities, which may enhance binding selectivity or tune pharmacological properties of cyclic peptides. Such modifications could lead to significant advancements in the design of peptide-based therapeutics (Laufer, Chatterjee, Frank, & Kessler, 2009).
Enzymatic Reactions and Substrate Specificity
Studies on monomeric sarcosine oxidase, which catalyzes the oxidation of secondary amino acids including L-proline, have provided insights into the enzymatic mechanisms and substrate specificity. These studies reveal the importance of ionizable groups in enzyme-substrate complexes and charge-transfer interactions, which are crucial for understanding the enzymatic oxidation of amino acids like N-Methyl-D-proline (Zhao & Jorns, 2002).
Structural and Conformational Insights
Research into the incorporation of cis- and trans-4,5-difluoromethanoprolines into polypeptides has shed light on the effects of substituted prolines on protein backbone conformation. Such studies are crucial for understanding how modifications to proline, such as methylation, can influence the folding and structure of peptides and proteins, potentially leading to new approaches in protein engineering and design (Kubyshkin et al., 2012).
Supramolecular Architectures
Investigations into the crystal structures of compounds like N-acetyl-L-proline monohydrate reveal the diverse supramolecular architectures that can be formed through hydrogen bonding and other non-covalent interactions. Understanding these structures provides a foundation for exploring the self-assembly and molecular recognition properties of N-Methyl-D-proline derivatives in various scientific and technological applications (Rajalakshmi et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(2R)-1-methylpyrrolidine-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.H2O/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H2/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBKFJZWNAVSHW-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1C(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719853 |
Source
|
Record name | 1-Methyl-D-proline--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-D-proline monohydrate | |
CAS RN |
1217447-61-4 |
Source
|
Record name | 1-Methyl-D-proline--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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